physical properties of mono-carboxy tetraphenylporphyrin
physical properties of mono-carboxy tetraphenylporphyrin
An In-depth Technical Guide to the Physical Properties of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin
Abstract
5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (m-CTPP) is an asymmetrically substituted synthetic porphyrin that serves as a critical structural motif in diverse scientific fields. Its unique architecture, combining the hydrophobic tetraphenylporphyrin (TPP) core with a single, reactive carboxylic acid group, imparts a unique set of physicochemical properties. These characteristics make it an invaluable tool in photodynamic therapy (PDT), catalysis, the development of advanced materials like metal-organic frameworks (MOFs), and environmental sensing.[1][2][3][4] This guide provides a comprehensive exploration of the core physical properties of m-CTPP, offering researchers and drug development professionals a foundational understanding rooted in experimental evidence and established scientific principles. We will delve into its solubility, detailed spectroscopic characteristics, aggregation phenomena in solution, and thermal stability, providing both curated data and the methodologies required for their validation.
Core Molecular and Physical Characteristics
m-CTPP is a dark purple crystalline solid derived from the foundational TPP structure.[3][5] The introduction of a single carboxyphenyl group at a meso position breaks the D2h symmetry of the free-base TPP core, leading to nuanced changes in its electronic and solubility profiles.
| Property | Value | Source |
| IUPAC Name | 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid | [6] |
| Synonyms | 5-(4-Carboxyphenyl)-10,15,20-triphenyl-21H,23H-porphine | [5] |
| CAS Number | 95051-10-8 | [3] |
| Molecular Formula | C₄₅H₃₀N₄O₂ | [6] |
| Molecular Weight | 658.76 g/mol | [5] |
| Appearance | Dark purple powder to crystal | [3][5] |
Solubility Profile: A Tale of Two Moieties
The solubility of m-CTPP is dictated by the interplay between its large, hydrophobic porphyrin macrocycle and the polar carboxylic acid group. Like its parent compound, TPP, it is readily soluble in nonpolar organic solvents.[7] The carboxyl functionalization, however, enhances its solubility in polar aprotic solvents and introduces a critical pH-dependence in aqueous media.
| Solvent | Solubility | Remarks |
| Dichloromethane | Soluble | [8] |
| Chloroform | Soluble | [7][8] |
| Benzene | Soluble | [7] |
| Dimethylformamide (DMF) | Soluble | Porphyrins often exist as monomeric species in DMF, making it ideal for spectroscopic studies.[9] |
| Dimethylsulfoxide (DMSO) | Soluble | [9] |
| Aqueous Solution | pH-dependent | Insoluble at neutral and acidic pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.[10] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This protocol provides a standardized approach to quantifying the solubility of m-CTPP in a given solvent system. The causality behind this choice is its reliability and direct measurement of saturation.
-
Preparation: Add an excess amount of solid m-CTPP to a known volume of the solvent of interest in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: Allow the vial to stand, or centrifuge it, to sediment all undissolved solid material.
-
Sampling & Dilution: Carefully extract a precise aliquot from the supernatant. Perform a serial dilution with the same solvent to bring the concentration into the linear range of a UV-Vis spectrophotometer (typically an absorbance < 1.0 at the Soret band maximum).
-
Quantification: Measure the absorbance of the diluted solution at the Soret band maximum (λ_max, ~418 nm).
-
Calculation: Use the Beer-Lambert law (A = εbc) and a previously determined molar extinction coefficient (ε) to calculate the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.
Spectroscopic Properties: The Electronic Fingerprint
The highly conjugated 18-π electron system of the porphyrin macrocycle gives rise to a unique and intense electronic absorption spectrum, which is fundamental to its characterization and application.[11]
UV-Visible Absorption
The UV-Vis spectrum of m-CTPP is dominated by two key features:
-
The Soret Band (or B-band): An extremely intense absorption peak observed between 415-420 nm. This band arises from the strong S₀ → S₂ electronic transition.[12][13]
-
The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm.[14][15] These correspond to the S₀ → S₁ transition and its vibronic overtones. The presence of four distinct Q-bands is characteristic of free-base porphyrins with D2h symmetry (or lower, as in this asymmetrically substituted case).[11]
The precise peak positions are sensitive to the solvent environment and the protonation state of the porphyrin's inner nitrogen atoms.[12][13] In strongly acidic media, protonation of the core nitrogens simplifies the spectrum, resulting in a red-shifted Soret band and a reduction to two Q-bands, reflecting a change to a more symmetric D4h-like structure.[15][16]
| Spectral Feature | Typical λ_max (in CH₂Cl₂) | Molar Extinction (ε, M⁻¹cm⁻¹) |
| Soret Band | ~418 nm | > 350,000 |
| Q-Band IV | ~515 nm | ~18,000 |
| Q-Band III | ~550 nm | ~10,000 |
| Q-Band II | ~590 nm | ~6,000 |
| Q-Band I | ~645 nm | ~5,000 |
| Note: Values are representative and based on typical spectra of TPP and its derivatives.[17][18] Precise values should be determined experimentally. |
Fluorescence Emission
When excited with light corresponding to one of its absorption bands, m-CTPP exhibits strong fluorescence in the red region of the spectrum. This property is central to its use in biological imaging and as a photosensitizer.[1] The emission spectrum typically shows two main bands.
-
Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process is high. For the parent TPP, the quantum yield is approximately 0.11, and derivatives like m-CTPP are expected to have similar values.[18][19]
| Spectral Feature | Typical λ_em (in Toluene) |
| Emission Band 1 | ~652 nm |
| Emission Band 2 | ~718 nm |
| Source: Data for TPP derivative.[19] |
Experimental Protocol: Spectroscopic Characterization
This self-validating protocol ensures accurate and reproducible spectral data.
-
Sample Preparation: Prepare a dilute solution of m-CTPP (e.g., 1-5 µM) in a spectroscopy-grade solvent (e.g., CH₂Cl₂, DMF) using a calibrated volumetric flask. The concentration should be chosen to yield a Soret band absorbance maximum of ~1.0 to ensure data quality and adherence to the Beer-Lambert law.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum using a quartz cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 350-800 nm.
-
Identify the λ_max for the Soret and all four Q-bands.
-
-
Fluorescence Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at a Q-band wavelength (e.g., 515 nm) rather than the Soret band. This choice minimizes the "inner-filter effect" where emitted light is re-absorbed by the highly concentrated sample at the Soret wavelength.
-
Scan the emission spectrum from ~600 nm to 800 nm.
-
Record the λ_em for the two emission peaks.
-
Aggregation Behavior: The Supramolecular Dimension
Due to strong π-π stacking interactions, porphyrins exhibit a pronounced tendency to self-assemble into larger aggregates, a phenomenon that profoundly alters their physical properties.[9][20] This behavior is highly dependent on concentration, solvent polarity, ionic strength, and pH.[20][21] Understanding and controlling aggregation is crucial, as it can either inhibit desired functions (like electrocatalysis) or be harnessed to create novel nanomaterials.[15][20]
Two primary aggregate geometries are observed:
-
H-aggregates: Characterized by face-to-face stacking of the porphyrin macrocycles. This arrangement leads to a hypsochromic (blue) shift in the Soret band.[20][22]
-
J-aggregates: Characterized by a slipped, edge-to-edge arrangement. This geometry results in a bathochromic (red) shift of the Soret band.[20][22]
Caption: Experimental workflow for studying m-CTPP aggregation using UV-Vis spectroscopy.
-
Stock Solution: Prepare a concentrated stock solution of m-CTPP in a good solvent where it exists as a monomer (e.g., DMF).
-
Titration: Perform a titration by adding increasing amounts of a poor solvent (e.g., water) to the stock solution or by creating a series of dilutions. This systematically induces aggregation.
-
Spectral Acquisition: Record the UV-Vis spectrum after each addition or for each dilution.
-
Analysis: Monitor the Soret band for changes. A blue shift indicates H-aggregation, while a red shift suggests J-aggregation. A plot of absorbance vs. concentration that deviates from linearity is also a strong indicator of aggregation.
Thermal Stability
Porphyrins are known for their high chemical and thermal stability due to their robust aromatic structure. [23]While specific thermogravimetric analysis (TGA) data for m-CTPP is not widely published, extensive studies on the parent TPP and its derivatives provide a reliable benchmark. TPP is thermally stable up to approximately 400 °C (671 K). [24]The introduction of peripheral groups can influence this stability; for instance, electron-withdrawing groups can sometimes decrease it, while metallation generally increases it. [24][25]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition point.
Caption: Workflow for assessing thermal stability of m-CTPP using TGA.
-
Sample Preparation: Place a small, accurately weighed amount of m-CTPP (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible into the TGA instrument. Set the experimental parameters, including the temperature program (e.g., ramp from 30 °C to 800 °C at 10 °C/min) and the atmosphere (typically an inert gas like nitrogen to prevent oxidative degradation).
-
Data Acquisition: Initiate the run and record the mass of the sample as a function of temperature.
-
Interpretation: The resulting TGA curve will show a plateau at 100% mass until the decomposition temperature is reached, at which point a sharp decrease in mass will be observed. The onset of this mass loss is reported as the decomposition temperature.
Conclusion
The physical properties of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin are a direct consequence of its hybrid chemical nature. Its well-defined spectroscopic signature allows for precise quantification and probing of its local environment. The dual hydrophobic-hydrophilic character, governed by the porphyrin core and the carboxyl group, dictates its solubility and drives complex, environment-dependent aggregation behavior. Finally, its high thermal stability ensures robustness in a wide range of applications. A thorough understanding and experimental validation of these properties, using the protocols outlined herein, are essential for any researcher aiming to harness the full potential of this versatile molecule in materials science and medicine.
References
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